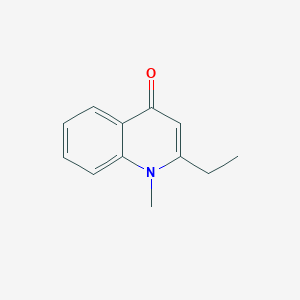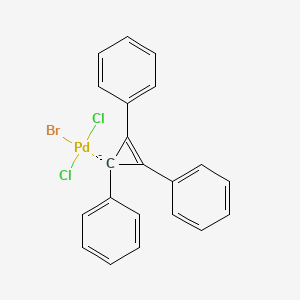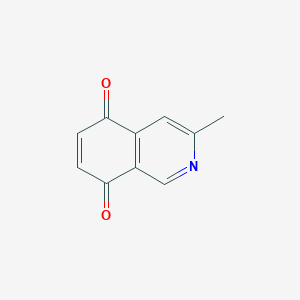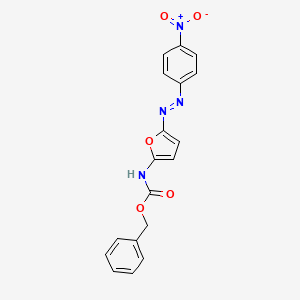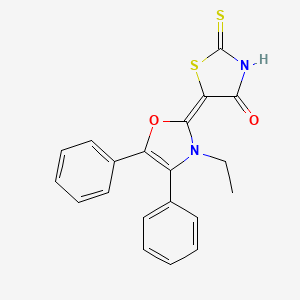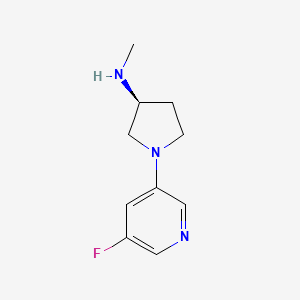
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is a chemical compound that features a fluoropyridine moiety attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine typically involves the fluorination of pyridine derivatives. One method involves the direct fluorination of pyridine N-oxides, which can be achieved using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3) . The reaction conditions are usually mild, and the fluorination occurs at room temperature, yielding the desired fluoropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoropyridine moiety to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid hydrochloride
- 5-Fluoro-2-aminopyrimidine derivatives
Uniqueness
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of a fluoropyridine moiety with a pyrrolidine ring. This unique structure can confer distinct biological and chemical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H14FN3 |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
(3S)-1-(5-fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H14FN3/c1-12-9-2-3-14(7-9)10-4-8(11)5-13-6-10/h4-6,9,12H,2-3,7H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
KCAZYABXTZXDDZ-VIFPVBQESA-N |
Isomerische SMILES |
CN[C@H]1CCN(C1)C2=CC(=CN=C2)F |
Kanonische SMILES |
CNC1CCN(C1)C2=CC(=CN=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


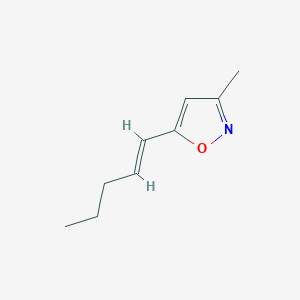
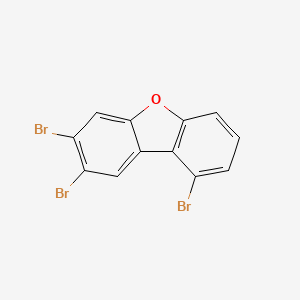
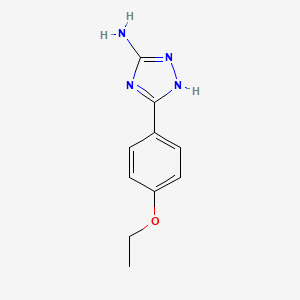
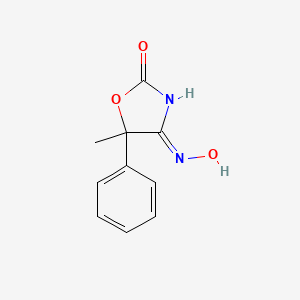
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)
